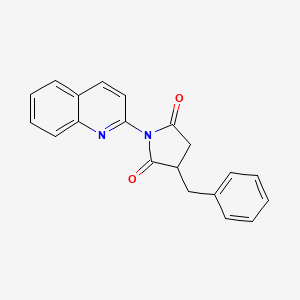
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione core substituted with a benzyl group at the 3-position and a quinolin-2-yl group at the 1-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under heating conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Quinolin-2-yl Group: The quinolin-2-yl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a quinoline derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to scale up the production process.
化学反应分析
Types of Reactions
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinolin-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride with sodium hydride as a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
作用机制
The mechanism of action of 3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but with an indole group instead of a quinoline group.
3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one: Contains a quinoline core but with different substituents.
Uniqueness
3-Benzyl-1-(quinolin-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
属性
IUPAC Name |
3-benzyl-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-16(12-14-6-2-1-3-7-14)20(24)22(19)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVRLCFCPTUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
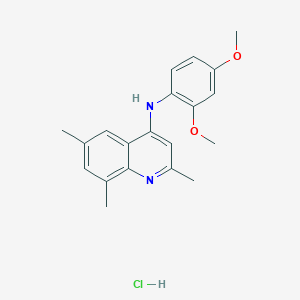
![(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE](/img/structure/B5066401.png)
![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-(thiophen-3-ylmethyl)methanamine](/img/structure/B5066406.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-pyrimidin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)
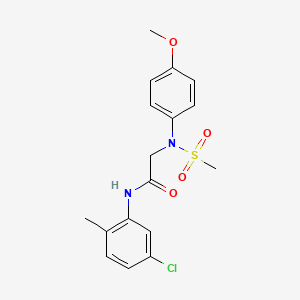
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B5066455.png)
![ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)
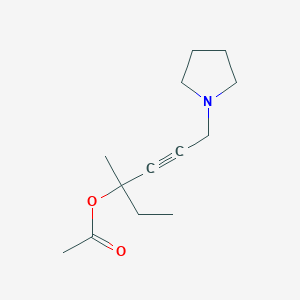
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
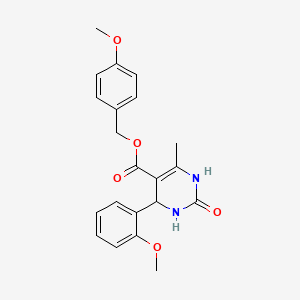
![(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066496.png)
![2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile](/img/structure/B5066503.png)
